molecular formula C18H21NO2 B268535 N-benzyl-3-isobutoxybenzamide

N-benzyl-3-isobutoxybenzamide

Cat. No.: B268535
M. Wt: 283.4 g/mol
InChI Key: PYWVDKZGZXRHHT-UHFFFAOYSA-N
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Description

N-Benzyl-3-isobutoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and an isobutoxy substituent at the meta-position (C3) of the aromatic ring. This compound serves as a structural template in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-benzyl-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-6-9-16(11-17)18(20)19-12-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

PYWVDKZGZXRHHT-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share core benzamide frameworks but differ in substituents, leading to distinct physicochemical and biological properties:

2.1.1. N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide
  • Key Differences :
    • Substituents : A bromine atom at the benzyl group’s para-position and a sulfone-containing tetrahydrothiophene ring replace the simple benzyl group in the target compound. The isobutoxy group is at the para-position (C4) instead of meta (C3).
    • Molecular Weight : 477.39 g/mol (vs. 283.37 g/mol for the target compound).
    • Functional Implications :
  • The sulfone group introduces polarity, likely improving aqueous solubility compared to the target compound.
    • Applications : Such sulfone-containing analogs are often investigated as protease or kinase inhibitors due to their ability to form hydrogen bonds with enzyme active sites.
2.1.2. 3-[(2-Chlorophenoxy)methyl]-N-isobutylbenzamide
  • Key Differences: Substituents: A 2-chlorophenoxymethyl group replaces the isobutoxy substituent, and the amide nitrogen is bonded to an isobutyl group instead of benzyl. Molecular Weight: 317.81 g/mol. Functional Implications:
  • The chlorophenoxy group increases lipophilicity (predicted logP ~4.0 vs. ~3.5 for the target compound), favoring blood-brain barrier penetration.
  • Applications: Chlorinated aromatic compounds are common in agrochemicals (e.g., herbicides) due to their stability and pesticidal activity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Est.) H-Bond Donors H-Bond Acceptors Potential Applications
N-Benzyl-3-isobutoxybenzamide C₁₈H₂₁NO₂ 283.37 Benzyl, 3-isobutoxy ~3.5 1 3 Drug intermediates
N-(3-Bromobenzyl)-... () C₂₁H₂₃BrN₂O₃S 477.39 3-Bromobenzyl, sulfone, 4-isobutoxy ~2.8 1 5 Enzyme inhibition
3-[(2-Chlorophenoxy)methyl]-... () C₁₈H₂₀ClNO₂ 317.81 2-Chlorophenoxymethyl, isobutyl ~4.0 1 3 Agrochemicals

Research Findings and Trends

  • Electron-Withdrawing Groups : Bromine in ’s compound may enhance binding to tyrosine kinases or proteases by stabilizing charge interactions .
  • Lipophilicity vs. Solubility: The chlorophenoxy group in ’s compound prioritizes lipophilicity for agrochemical applications, whereas the sulfone in ’s compound balances solubility and target engagement .
  • Synthetic Accessibility : The target compound’s simpler structure likely allows for cost-effective synthesis compared to brominated or sulfonated analogs, which require additional steps for functionalization.

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